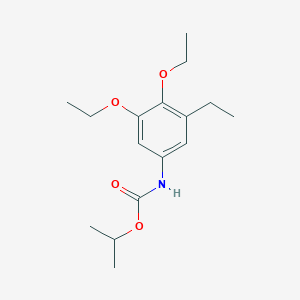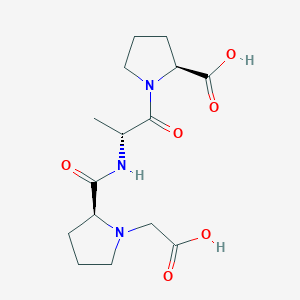
Biphenylene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenylene-2-carbonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a biphenylene core with a cyano group (-CN) attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenylene-2-carbonitrile typically involves the reaction of biphenylene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Biphenylene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenylene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the cyano group can yield biphenylene-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenylene-2-carboxylic acid.
Reduction: Biphenylene-2-amine.
Substitution: Functionalized biphenylene derivatives.
Scientific Research Applications
Biphenylene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of biphenylene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenylene core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Biphenylene: Lacks the cyano group but shares the biphenylene core structure.
Biphenyl: Consists of two benzene rings connected by a single bond, without the cyano group.
Tetraphenylene: Contains four benzene rings arranged in a unique topology.
Uniqueness
Biphenylene-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the biphenylene core and the cyano group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
84017-29-8 |
|---|---|
Molecular Formula |
C13H7N |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
biphenylene-2-carbonitrile |
InChI |
InChI=1S/C13H7N/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H |
InChI Key |
FCAZIGUUPPQPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


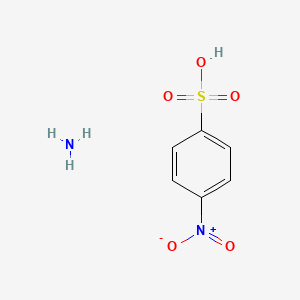

![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
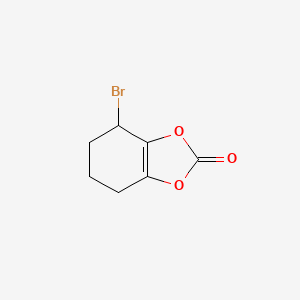
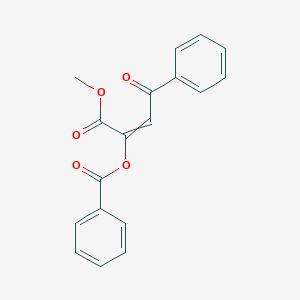
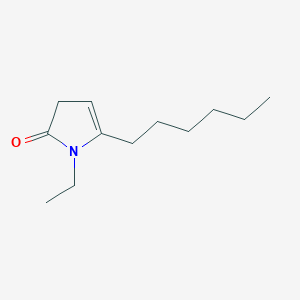
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
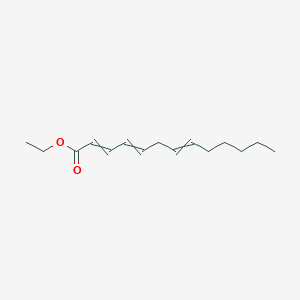
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
